molecular formula C11H9O4- B596612 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 142650-66-6

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

Cat. No. B596612
CAS RN: 142650-66-6
M. Wt: 205.189
InChI Key: MNTDAVYHBWXYEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” is a chemical compound that belongs to the group of isophthalates, terephthalates, and trimellitates . It is a derivative of the isophthalate group .


Synthesis Analysis

The synthesis of compounds similar to “4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” often involves reactions such as the copper-catalyzed click reaction of azides with alkynes . Another method involves the propargylation of bioactive molecules via base or metal-catalyzed propargylation .


Molecular Structure Analysis

The molecular structure of “4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” can be analyzed based on its IUPAC name and the general structure of isophthalates . The carbonyl group (C=O) in the molecule is polar, with the oxygen being more electronegative than the carbon .

properties

IUPAC Name

4-prop-2-enoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDAVYHBWXYEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10770823
Record name 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10770823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

CAS RN

142650-66-6
Record name 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10770823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.